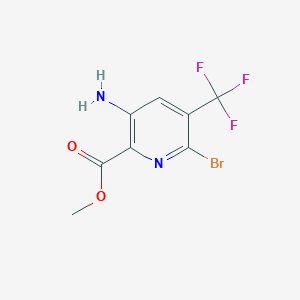![molecular formula C12H13F3O3 B1467880 1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone CAS No. 1100767-58-5](/img/structure/B1467880.png)
1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone
Descripción general
Descripción
1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone is an organic compound characterized by the presence of a trifluoromethyl group and a methoxyethoxy substituent on a phenyl ring, connected to an ethanone moiety
Métodos De Preparación
The synthesis of 1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(2-Methoxyethoxy)-3-trifluoromethylbenzene.
Reaction Conditions: The key step involves the Friedel-Crafts acylation reaction, where the benzene derivative reacts with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production: On an industrial scale, the process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product
Análisis De Reacciones Químicas
1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). .
Aplicaciones Científicas De Investigación
1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes and receptors.
Industry: In the material science industry, it is used in the synthesis of polymers and other advanced materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxyethoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone can be compared with similar compounds such as:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound shares the methoxyethoxy group but differs in its reactivity due to the presence of a bromine atom.
4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene: Similar in structure but with different substituents, leading to varied chemical properties and applications.
Tetraethylene glycol dimethyl ether: While it contains the methoxyethoxy group, its applications are more focused on its use as a solvent rather than a reactive intermediate .
Propiedades
IUPAC Name |
1-[4-(2-methoxyethoxy)-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-8(16)9-3-4-11(18-6-5-17-2)10(7-9)12(13,14)15/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCYMOIWZWXXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCOC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


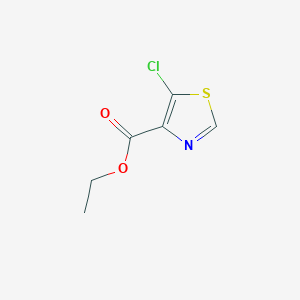

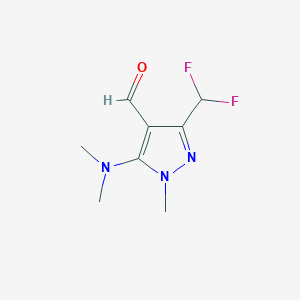
![[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol](/img/structure/B1467800.png)
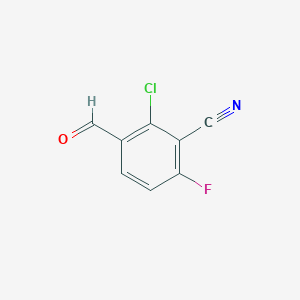
![3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol](/img/structure/B1467803.png)
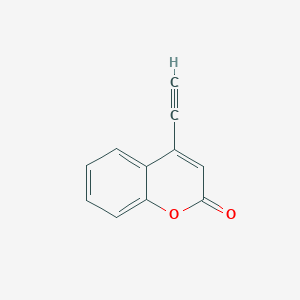
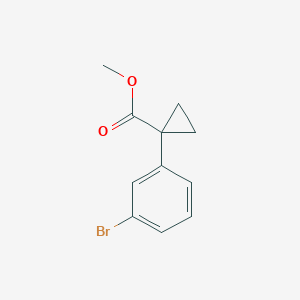
![Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate](/img/structure/B1467808.png)

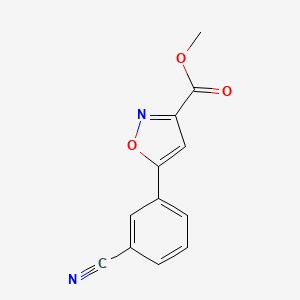
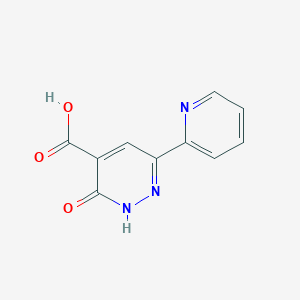
![4-[4-(Propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1467816.png)
